Undecane, 1,6,11-triisocyanato-

Description

Significance of Aliphatic Triisocyanates in Polymer Chemistry

Aliphatic triisocyanates are a class of organic compounds characterized by three isocyanate (-N=C=O) groups attached to a linear or branched aliphatic carbon chain. Unlike their aromatic counterparts, aliphatic isocyanates exhibit superior resistance to ultraviolet (UV) degradation and weathering, making them ideal for applications requiring color stability and long-term durability. The trifunctionality of these molecules allows for the formation of highly crosslinked polymer networks. This crosslinking imparts enhanced mechanical strength, chemical resistance, and thermal stability to the final material. The reactivity of the isocyanate groups with a variety of functional groups, most notably hydroxyl groups to form urethane (B1682113) linkages, enables the synthesis of a wide array of polymers, including polyurethanes, polyureas, and polyisocyanurates.

The Unique Role of Undecane (B72203), 1,6,11-triisocyanato- in Macromolecular Architectures

Within the family of aliphatic triisocyanates, Undecane, 1,6,11-triisocyanato- emerges as a compound of particular interest. Its long, flexible eleven-carbon undecane backbone provides a distinct molecular architecture. This extended aliphatic chain can impart a degree of flexibility and toughness to the resulting polymer network, potentially mitigating the brittleness that can sometimes be associated with highly crosslinked materials. The strategic placement of the isocyanate groups at the 1, 6, and 11 positions allows for the formation of well-defined network structures. The trifunctional nature of Undecane, 1,6,11-triisocyanato- makes it a potent crosslinking agent, capable of transforming thermoplastic polymers into thermosets with significantly improved performance characteristics.

Scope and Research Focus of the Outline

This article will focus exclusively on the chemical compound Undecane, 1,6,11-triisocyanato-. The subsequent sections will delve into its fundamental chemical and physical properties. Furthermore, this review will present detailed research findings concerning its application as a crosslinking agent in various polymer systems, as documented in patent literature. The aim is to provide a comprehensive and scientifically accurate overview of Undecane, 1,6,11-triisocyanato-, highlighting its specific contributions to the development of advanced macromolecular architectures.

Chemical and Physical Properties of Undecane, 1,6,11-triisocyanato-

A thorough understanding of the chemical and physical properties of Undecane, 1,6,11-triisocyanato- is essential for its effective application in polymer synthesis. These properties are summarized in the following data tables.

Table 1: Chemical Identification of Undecane, 1,6,11-triisocyanato- nih.gov

| Identifier | Value |

| IUPAC Name | 1,6,11-triisocyanatoundecane |

| CAS Number | 70198-24-2 |

| Molecular Formula | C14H21N3O3 |

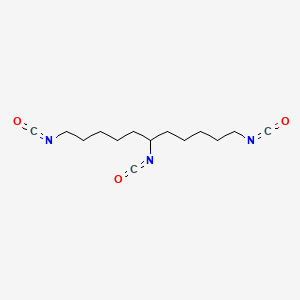

| Canonical SMILES | C(CCC(CCCCCN=C=O)N=C=O)CCN=C=O |

| InChI Key | VAGFVLBAZGSOAC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Undecane, 1,6,11-triisocyanato- nih.gov

| Property | Value |

| Molecular Weight | 279.33 g/mol |

| Monoisotopic Mass | 279.15829154 Da |

| XLogP3-AA | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 11 |

| Exact Mass | 279.15829154 Da |

| Topological Polar Surface Area | 88.4 Ų |

| Heavy Atom Count | 20 |

Detailed Research Findings in Macromolecular Architectures

While extensive peer-reviewed research focusing solely on Undecane, 1,6,11-triisocyanato- is limited, its utility as a crosslinking agent is highlighted in several patents, demonstrating its role in the creation of novel macromolecular structures with enhanced properties.

Application in Recyclable Crosslinked Polymeric Foams

A notable application of Undecane, 1,6,11-triisocyanato- is in the formulation of recyclable crosslinked polymeric foams. In this context, it is listed as a potential triisocyanate crosslinking agent for creating reversible urethane bonds. nih.gov The resulting foams are designed for use in reusable footwear components and aim to address the need for sustainable materials in the footwear industry. nih.gov The trifunctionality of Undecane, 1,6,11-triisocyanato- contributes to the formation of a robust network structure within the polymeric foam.

Use in Acrylic Copolymer Compositions

Undecane, 1,6,11-triisocyanato- has been identified as a crosslinking agent for acrylic copolymers. mdpi.com The incorporation of this triisocyanate into an acrylic copolymer-containing composition allows for the production of a crosslinked product with tailored properties. mdpi.com The long aliphatic chain of the undecane backbone can influence the flexibility and impact resistance of the final crosslinked acrylic material.

Role in Polylactic Acid (PLA) Resin Compositions

In the field of biodegradable polymers, Undecane, 1,6,11-triisocyanato- is mentioned as a potential crosslinking agent for polylactic acid (PLA) resin compositions. chemicalbook.com The objective is to create foamed polylactic acid resins with improved properties. chemicalbook.com The use of a triisocyanate crosslinker like Undecane, 1,6,11-triisocyanato- can enhance the thermal stability and mechanical strength of PLA, expanding its range of applications.

Mention in Coating Compositions

Patent literature also includes Undecane, 1,6,11-triisocyanato- in a list of polyisocyanates suitable for creating coating compositions. pmsedivision.org In these applications, the triisocyanate would contribute to the formation of a durable, crosslinked polyurethane network upon reaction with a polyol, leading to coatings with desirable protective and aesthetic properties. pmsedivision.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

70198-24-2 |

|---|---|

Molecular Formula |

C14H21N3O3 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

1,6,11-triisocyanatoundecane |

InChI |

InChI=1S/C14H21N3O3/c18-11-15-9-5-1-3-7-14(17-13-20)8-4-2-6-10-16-12-19/h14H,1-10H2 |

InChI Key |

VAGFVLBAZGSOAC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(CCCCCN=C=O)N=C=O)CCN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Undecane, 1,6,11 Triisocyanato

Established Synthetic Pathways for Triisocyanates

The conversion of aliphatic amines to isocyanates is a well-documented area of organic chemistry, with two main approaches: phosgenation and non-phosgene strategies.

Phosgenation remains a dominant industrial method for isocyanate production due to its efficiency. acs.org The process involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). For Undecane (B72203), 1,6,11-triisocyanato-, the precursor 1,6,11-triaminoundecane would be reacted with phosgene. The reaction typically proceeds in two stages: an initial rapid and exothermic reaction at low temperatures to form carbamoyl (B1232498) chlorides and amine hydrochlorides, followed by a higher temperature "hot phosgenation" step to convert these intermediates into the final isocyanate, eliminating hydrogen chloride (HCl). acs.orgresearchgate.net

To minimize side reactions, such as the formation of ureas, rapid mixing of the reactants is crucial. researchgate.net The reaction is generally carried out in inert solvents like chlorobenzene (B131634) or o-dichlorobenzene. acs.org

Due to the high toxicity of phosgene gas, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory settings. youtube.comgoogle.com Triphosgene, a stable crystalline solid, can be used to convert aliphatic amines to isocyanates in good to excellent yields, often in the presence of a non-nucleophilic base. youtube.comrsc.org

Table 1: Representative Conditions for Phosgenation of Aliphatic Amines

| Phosgenating Agent | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diphosgene | Aliphatic Amine | 1,8-Bis(dimethylamino)naphthalene | Dichloromethane | 0 | Good to Excellent | youtube.com |

| Triphosgene | Aliphatic Amine | Triethylamine | Dichloromethane | 0 to RT | High | rsc.org |

| Phosgene | Diamine Suspension | - | o-dichlorobenzene | 90 to 150 | High | researchgate.net |

Growing environmental and safety concerns have spurred the development of non-phosgene routes for isocyanate synthesis. nih.govnih.gov These methods avoid the use of the highly toxic phosgene.

A prominent non-phosgene method involves the reaction of amines with dimethyl carbonate (DMC). nih.govacs.org This process typically involves two steps: the methoxycarbonylation of the amine to form a carbamate (B1207046) intermediate, followed by the thermal decomposition of the carbamate to yield the isocyanate and methanol. acs.org The reaction of aliphatic amines with DMC can often be performed under milder conditions compared to aromatic amines. nih.govnih.gov Various catalysts, including metal salts like FeCl₃ and lanthanide triflates, have been shown to be effective for the carbamoylation step. nih.govacs.org

Other non-phosgene approaches include the reductive carbonylation of nitro-compounds and the oxidative carbonylation of amines, though these often require high pressures and temperatures. The Curtius rearrangement of acyl azides also produces isocyanates, but the hazardous nature of azides limits its practical application.

Table 2: Catalysts and Conditions for Non-Phosgene Carbamate Synthesis from Aliphatic Amines and DMC

| Amine Substrate | Catalyst | Temperature (°C) | Yield of Carbamate (%) | Reference |

| Hexylamine | FeCl₃ | 90 | >99 (Selectivity) | nih.gov |

| Aliphatic Amines | Sc(OTf)₃ | 20 | Good | acs.org |

| Various Amines | Nickel-promoted magnetic iron oxide | - | Good to Excellent |

This table shows data for analogous reactions, as specific data for 1,6,11-triaminoundecane is not available.

Precursor Synthesis and Functionalization for Undecane, 1,6,11-triisocyanato-

The critical challenge in synthesizing Undecane, 1,6,11-triisocyanato- lies in the preparation of its precursor, 1,6,11-triaminoundecane (CAS 26547-09-1). While the existence of this compound is confirmed, detailed synthetic routes are not prominently published. Therefore, plausible synthetic strategies must be inferred from established organic chemistry principles.

The synthesis would likely start from a readily available long-chain aliphatic compound, which would then be functionalized at the 1, 6, and 11 positions. A potential starting material is undecanedioic acid, which can be sourced from the chemoenzymatic processing of ricinoleic acid. nih.gov

A hypothetical route could involve:

Introduction of a functional group at C6: Starting with undecanedioic acid or its ester, a functional group (e.g., a ketone or hydroxyl group) would need to be introduced at the C6 position. This is a non-trivial transformation on a long aliphatic chain.

Conversion to a tri-functional intermediate: The resulting tri-functionalized undecane (e.g., a tri-acid or triol) would then serve as the direct precursor for the triamine. For instance, a hypothetical undecane-1,6,11-tricarboxylic acid could be a key intermediate.

Once a suitable tri-functionalized undecane precursor is obtained, the next step is the conversion of these functional groups into primary amines.

From Tricarboxylic Acids: A tricarboxylic acid derivative could be converted to the triamine via methods such as the Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the tricarboxylic acid could be reduced to the corresponding triol, which is then converted to the triamine.

From Triols: The conversion of a hypothetical undecane-1,6,11-triol to 1,6,11-triaminoundecane could be achieved through several methods. A common strategy involves converting the alcohol groups into good leaving groups (like tosylates or halides) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction.

Reductive Amination: If a tri-ketone or tri-aldehyde could be synthesized, direct reductive amination with ammonia would be a highly efficient method to produce the triamine.

Catalysis in Undecane, 1,6,11-triisocyanato- Synthesis

Catalysis plays a crucial role in both the non-phosgene synthesis of isocyanates and potentially in the synthesis of the triamine precursor.

In non-phosgene routes using DMC, catalysts are essential for the efficient formation of the carbamate intermediate. As shown in Table 2, Lewis acidic metal catalysts are commonly employed. acs.org For the thermal decomposition of the carbamate to the isocyanate, various catalysts can also be used to improve yield and lower the required temperature.

In the precursor synthesis, transition-metal catalyzed hydroamination could, in principle, be used to introduce amine groups into an unsaturated undecane backbone, although achieving the desired 1,6,11-regioselectivity would be a significant challenge.

Exploration of Homogeneous Catalytic Systems

Homogeneous catalysis plays a crucial role in many isocyanate synthesis pathways, particularly in non-phosgene routes. numberanalytics.com In the context of producing Undecane, 1,6,11-triisocyanato-, homogeneous catalysts would be instrumental in reactions such as the carbonylation of the corresponding triamine or the decomposition of a precursor carbamate.

Transition metal complexes, particularly those of palladium, are widely studied for the reductive carbonylation of nitro compounds to form isocyanates or their carbamate precursors. nwo.nlresearchgate.netuniversiteitleiden.nl While this is more common for aromatic isocyanates, the principles can be applied to aliphatic systems. The catalyst, dissolved in the reaction medium, facilitates the reaction between the amine, or a precursor, and a carbonyl source, such as carbon monoxide or a carbonate. youtube.com A key advantage of homogeneous catalysis is the high selectivity and activity that can be achieved under relatively mild conditions. numberanalytics.com However, a significant challenge is the separation of the catalyst from the product mixture for reuse, which can be a costly process. nwo.nl

For the synthesis of aliphatic triisocyanates, catalysts based on metals like zirconium have been investigated for promoting the reaction between isocyanates and hydroxyl groups to form urethanes, a reaction central to polyurethane chemistry. wernerblank.com While this is a downstream application, the catalysts studied could potentially be adapted for the synthesis of the isocyanate itself.

| Catalyst System | Reactants | Product | Key Features |

| Palladium complexes | Nitro compounds, CO, Alcohol | Carbamate (Isocyanate precursor) | High selectivity, mild conditions, catalyst separation can be challenging. nwo.nlresearchgate.net |

| Zirconium chelates | Isocyanate, Polyol | Polyurethane | High reaction rates, potential for selectivity towards isocyanate-hydroxyl reaction over water reaction. wernerblank.com |

| Dibenzylamine/Secondary amine | Isocyanates | Isocyanurate (Trimer) | Mild conditions, high yield, suitable for aliphatic isocyanates. google.com |

Heterogeneous Catalysis in Triisocyanate Formation

Heterogeneous catalysis offers a compelling alternative to homogeneous systems, primarily due to the ease of catalyst separation and recycling. youtube.com In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com

For the production of Undecane, 1,6,11-triisocyanato-, heterogeneous catalysts could be employed in both phosgene and non-phosgene routes. In the direct carbonylation of nitro compounds, which is a potential pathway to the precursor triamine, supported metal catalysts such as palladium or rhodium on carbon or metal oxides have shown activity. google.com The goal is to achieve high conversion and selectivity to the desired isocyanate while minimizing side reactions. google.com

The development of efficient heterogeneous catalysts for the direct, one-pot synthesis of isocyanates from nitroaromatic compounds is an active area of research. google.com These catalysts often consist of multimetallic nanoparticles supported on various materials. While much of this research focuses on aromatic isocyanates, the fundamental principles are applicable to the synthesis of aliphatic triisocyanates.

| Catalyst Type | Reaction | Advantages | Challenges |

| Supported Pd, Rh, Ir | Carbonylation of nitrosoarenes | Catalyst is easily separated from the reaction mixture. | Can require harsh reaction conditions. google.com |

| Multimetallic materials (e.g., Ni, Ru, Pd, Sn, Pb) | Direct carbonylation of nitroaromatic compounds | Potential for high activity and selectivity in a one-pot reaction. google.com | Preventing catalyst deactivation and byproduct formation. google.com |

| Supported Zinc Oxide | Decomposition of carbamates | Can be used in solvent-free conditions. acs.org | Achieving high yields and preventing side reactions. nih.gov |

Green Chemistry Approaches in Undecane, 1,6,11-triisocyanato- Production

The principles of green chemistry are increasingly influencing the synthesis of isocyanates, aiming to reduce the environmental impact of their production. rsc.orgresearchgate.net This includes the development of solvent-free reaction conditions and improving the atom economy of synthetic routes. mdpi.comwikipedia.org

Solvent-Free Reaction Environments

Conducting chemical reactions without the use of solvents offers significant environmental and economic benefits, including reduced waste, lower costs, and simplified purification processes. mdpi.com For the synthesis of Undecane, 1,6,11-triisocyanato-, solvent-free approaches could be particularly advantageous.

One promising method is the thermal decomposition of carbamates to isocyanates, which can be carried out in the absence of a solvent. acs.org For example, the decomposition of methyl phenyl carbamate to phenyl isocyanate has been successfully demonstrated under solvent-free conditions using a zinc oxide catalyst. acs.org This approach could be adapted for the synthesis of aliphatic triisocyanates.

Another area where solvent-free conditions are being explored is in the synthesis of polyureas, which are derived from isocyanates. rsc.org The development of isocyanate- and solvent-free synthetic routes to polyureas highlights a broader trend towards more sustainable polymer chemistry that could influence the production of the isocyanate monomers themselves. rsc.org

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgmonash.edu Reactions with high atom economy generate minimal waste, making them more sustainable. wikipedia.org

Mechanistic Investigations of Undecane, 1,6,11 Triisocyanato Reactivity

Reaction Kinetics and Thermodynamics of Isocyanate Functionality

The reactivity of the isocyanate groups in Undecane (B72203), 1,6,11-triisocyanato- is governed by the inherent electrophilicity of the carbon atom within the -N=C=O group. This carbon atom is susceptible to nucleophilic attack, most notably from compounds containing active hydrogen atoms, such as the hydroxyl groups of polyols. nih.gov The reaction is a nucleophilic addition, where the nucleophile attacks the electrophilic carbon, and a proton is transferred to the nitrogen atom. nih.gov

A key feature of Undecane, 1,6,11-triisocyanato- is the presence of three isocyanate groups. In principle, the reactivity of these groups can be influenced by their position on the undecane chain. However, given the long and flexible nature of the C11 alkane backbone, the electronic environment of the isocyanate groups at the 1, 6, and 11 positions is expected to be very similar. Therefore, it is anticipated that the initial reactivity of these three groups would be comparable, assuming no significant steric hindrance from the growing polymer network.

As the polymerization reaction proceeds and urethane (B1682113) linkages form, the molecular weight and viscosity of the system increase. This can lead to changes in the apparent reactivity of the remaining isocyanate groups due to diffusion limitations and increased steric bulk of the polymer chains.

The reactivity of isocyanates is significantly influenced by both steric and electronic factors. ontosight.ainih.gov

Electronic Influences: Undecane, 1,6,11-triisocyanato- is an aliphatic isocyanate, meaning the -N=C=O groups are attached to alkyl carbons. tri-iso.com Generally, aliphatic isocyanates are less reactive than their aromatic counterparts. nih.gov This is because aromatic rings can delocalize the negative charge in the transition state, stabilizing it and increasing the reaction rate. nih.gov In contrast, the alkyl groups of the undecane chain are electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon and thus lowers its reactivity compared to aromatic isocyanates. nih.gov

Steric Influences: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. wikipedia.org In the case of Undecane, 1,6,11-triisocyanato-, the long, flexible undecane chain provides significant separation between the isocyanate groups. This minimizes intramolecular steric hindrance, allowing for relatively unhindered access of nucleophiles to each reactive site, at least in the initial stages of polymerization. However, as the reaction with a polyol progresses and the polymer network grows, the increasing size and branching of the polymer chains can create steric hindrance, potentially limiting the accessibility of the remaining isocyanate groups. wikipedia.org

The following table provides a comparative overview of the expected reactivity of different isocyanate types, highlighting the position of aliphatic triisocyanates like Undecane, 1,6,11-triisocyanato-.

Table 1: Comparative Reactivity of Isocyanate Types

| Isocyanate Type | Example | Relative Reactivity | Key Influencing Factors |

|---|---|---|---|

| Aromatic Diisocyanate | Toluene diisocyanate (TDI) | High | Electron-withdrawing effect of the aromatic ring enhances reactivity. nih.govnih.gov |

| Aliphatic Diisocyanate | Hexamethylene diisocyanate (HDI) | Moderate | Electron-donating alkyl chain reduces reactivity compared to aromatic isocyanates. nih.gov |

| Aliphatic Triisocyanate | Undecane, 1,6,11-triisocyanato- | Moderate | Similar electronic effects to aliphatic diisocyanates; trifunctionality allows for crosslinking. |

| Sterically Hindered Isocyanate | Isophorone diisocyanate (IPDI) | Low | Significant steric bulk around the isocyanate groups slows the reaction rate. nih.gov |

Polymerization Mechanisms Involving Undecane, 1,6,11-triisocyanato-

The primary polymerization reaction involving Undecane, 1,6,11-triisocyanato- is its reaction with polyols to form polyurethanes. ontosight.ai This reaction is a type of polyaddition. tri-iso.com

The fundamental reaction for polyurethane formation is the addition of a hydroxyl group (-OH) from a polyol to an isocyanate group (-N=C=O) of the Undecane, 1,6,11-triisocyanato- to form a urethane linkage (-NH-COO-). researchgate.net This reaction proceeds without the formation of any small molecule byproducts. epa.gov

The formation of polyurethanes from Undecane, 1,6,11-triisocyanato- and a diol or polyol follows a step-growth polymerization mechanism. tri-iso.comresearchgate.net This process is characterized by the following stages:

Initial Reactions: The reaction begins with the formation of dimers, trimers, and larger oligomers through the reaction of isocyanate groups with hydroxyl groups. tri-iso.com

Chain Growth: These smaller molecules continue to react with each other and with remaining monomers. biosynth.com Unlike chain-growth polymerization, the molecular weight increases slowly at the beginning of the reaction. tri-iso.com

Gelation: Due to the trifunctionality of Undecane, 1,6,11-triisocyanato-, the growing polymer chains will eventually link together to form a three-dimensional network. The point at which a continuous, cross-linked network forms is known as the gel point.

High Conversion for High Molecular Weight: A high degree of conversion of the functional groups is necessary to achieve a high molecular weight and a fully developed polymer network. tri-iso.com

The kinetics of this polymerization generally follow second-order rate laws, though the presence of catalysts can alter the reaction order and mechanism. plos.org

The trifunctionality of Undecane, 1,6,11-triisocyanato- is crucial for creating cross-linked polyurethane networks. The density of these crosslinks significantly impacts the final properties of the polymer, such as its rigidity, thermal stability, and solvent resistance.

Control over the crosslinking density can be achieved by several means:

Isocyanate Index: This is the ratio of isocyanate groups to hydroxyl groups in the reaction mixture. An index of 100 (or 1.0) indicates a stoichiometric balance. An index greater than 100 means there is an excess of isocyanate groups, which can lead to further reactions (such as the formation of allophanate (B1242929) or isocyanurate structures) and a higher crosslinking density. researchgate.net

The following table illustrates how the choice of polyol and the isocyanate index can theoretically influence the properties of polyurethanes derived from Undecane, 1,6,11-triisocyanato-.

Table 2: Theoretical Influence of Formulation on Polyurethane Properties

| Undecane, 1,6,11-triisocyanato- Formulation | Isocyanate Index | Expected Crosslink Density | Predicted Polymer Properties |

|---|---|---|---|

| With a linear diol | 100 | Moderate | Flexible elastomer |

| With a linear diol | > 100 | High | Stiffer, more rigid material with increased thermal stability |

| With a trifunctional polyol | 100 | High | Rigid, highly cross-linked thermoset |

| With a high functionality polyol | 100 | Very High | Brittle, highly rigid thermoset with high chemical resistance |

Thiourethane Formation: Polyaddition with Thiol Compounds

The reaction between an isocyanate and a thiol group results in the formation of a thiourethane linkage. This reaction is a cornerstone of "click chemistry" due to its high efficiency and specificity, particularly when catalyzed.

The addition of a thiol to an isocyanate group is a highly efficient reaction that can be significantly accelerated by catalysts. This process, often referred to as thiol-isocyanate click chemistry, proceeds smoothly under mild conditions and is characterized by high yields and minimal side products. For a trifunctional isocyanate like Undecane, 1,6,11-triisocyanato-, its reaction with a multifunctional thiol can rapidly lead to the formation of a crosslinked polymer network.

The reaction mechanism, in the presence of a tertiary amine catalyst, is believed to involve the formation of a complex between the thiol and the amine, which then attacks the electrophilic carbon of the isocyanate group. The rate of this reaction is influenced by several factors, including the structure of the isocyanate and the thiol, the choice of catalyst, and the solvent used. Aliphatic isocyanates, such as Undecane, 1,6,11-triisocyanato-, are known to be highly reactive in these systems.

A study on the kinetics of the tertiary-amine-catalyzed reaction of organic isocyanates with thiols demonstrated that the reaction is first order with respect to the concentrations of the isocyanate, thiol, and tertiary amine. cdnsciencepub.com The catalytic activity of tertiary amines was found to decrease in the order of triethylenediamine, triethylamine, diethylcyclohexylamine, tributylamine, N-methylmorpholine, pyridine, and quinoline. cdnsciencepub.com

The trifunctionality of Undecane, 1,6,11-triisocyanato- is a key feature in the formation of three-dimensional polythiourethane networks. When reacted with a di- or multifunctional thiol, a crosslinked structure is formed. The density and properties of this network can be tailored by controlling the stoichiometry of the reactants and the reaction conditions. The long aliphatic chain of the undecane backbone imparts flexibility to the resulting polymer network.

The formation of these networks is a polyaddition process. The isocyanate groups of Undecane, 1,6,11-triisocyanato- react with the thiol groups of the co-monomer, leading to the growth of polymer chains and eventual crosslinking to form a solid, insoluble material. The point at which the system transitions from a liquid to a solid gel is known as the gel point. The characteristics of the final network, such as its mechanical strength, thermal stability, and chemical resistance, are directly related to the degree of crosslinking and the chemical nature of the building blocks.

Catalytic Aspects of Polymerization with Undecane, 1,6,11-triisocyanato-

Catalysis plays a crucial role in controlling the rate and selectivity of the polymerization reactions of Undecane, 1,6,11-triisocyanato-. The choice of catalyst can significantly influence the reaction kinetics and the properties of the final polymer.

Tertiary amines are widely used as catalysts for isocyanate reactions, particularly for the formation of urethanes and thiourethanes. rsc.orggoogle.comresearchgate.net Their catalytic activity is generally attributed to their basicity and steric accessibility. rsc.org

Two primary mechanisms have been proposed for the tertiary amine-catalyzed reaction of isocyanates with alcohols (and by extension, thiols). The first mechanism involves the formation of a complex between the tertiary amine and the isocyanate, which is then attacked by the alcohol. The second, more widely accepted mechanism, suggests the formation of a hydrogen-bonded complex between the tertiary amine and the alcohol, which increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate group. researchgate.net

For aliphatic isocyanates like Undecane, 1,6,11-triisocyanato-, tertiary amine catalysts are highly effective in promoting the reaction with active hydrogen compounds. The selection of a specific tertiary amine can also influence the balance between the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water) in foam applications. google.com

Organometallic compounds, particularly those based on tin, are highly effective catalysts for isocyanate reactions. acs.org Dibutyltin dilaurate (DBTDL) is a commonly used organotin catalyst that significantly accelerates the urethane formation reaction. researchgate.netscispace.com However, due to environmental and health concerns associated with organotin compounds, research has focused on developing alternative, less toxic organometallic catalysts. wernerblank.com

The mechanism of organotin catalysis is generally believed to involve the formation of a ternary complex between the catalyst, the alcohol (or thiol), and the isocyanate. The organotin compound coordinates with both reactants, bringing them into close proximity and activating them for the reaction.

Zirconium-based catalysts have emerged as promising alternatives, showing high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com This selectivity is advantageous in applications where the reaction with water is undesirable. The catalytic activity of organometallic compounds is dependent on the metal center and the associated ligands.

Table 2: Comparison of Common Catalyst Types for Isocyanate Reactions

| Catalyst Type | Examples | General Characteristics | Primary Catalytic Action |

| Tertiary Amines | Triethylamine, DABCO | Basic, can have odors | Activates the active hydrogen compound |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly efficient, toxicity concerns | Coordinates and activates both reactants |

| Other Organometallics | Zirconium chelates, Bismuth carboxylates | Lower toxicity alternatives | Varies with metal and ligands |

DABCO: 1,4-Diazabicyclo[2.2.2]octane

Photocatalysis and UV-Curing Systems

The application of undecane, 1,6,11-triisocyanato-, a long-chain aliphatic triisocyanate, in the realm of photocatalysis and UV-curing systems is an area of specialized interest within polymer and materials science. While direct research on this specific molecule is not extensively documented in publicly available literature, its reactivity and function can be inferred from the well-established principles of aliphatic isocyanate chemistry in photo-initiated polymerization and the behavior of other aliphatic triisocyanates used in similar applications.

In UV-curing systems, aliphatic isocyanates are highly valued for their non-yellowing characteristics upon exposure to ultraviolet radiation, a critical advantage over their aromatic counterparts which tend to discolor and degrade under UV light. rsc.org The trifunctionality of undecane, 1,6,11-triisocyanato- suggests its primary role as a crosslinking agent. When incorporated into a UV-curable formulation, typically containing a polyol and a photoinitiator, the three isocyanate (-NCO) groups can react with hydroxyl (-OH) groups on the polyol to form a dense, three-dimensional urethane network.

The process of UV curing is initiated by a photoinitiator, which upon absorption of UV light, generates reactive species such as free radicals or cations. These species then initiate the polymerization of acrylate (B77674) or methacrylate (B99206) functional groups that have been incorporated into the resin system, often as urethane acrylates. The isocyanate itself, in this case, undecane, 1,6,11-triisocyanato-, would typically be pre-reacted with a hydroxy-functional acrylate or methacrylate monomer to form a urethane acrylate oligomer. This oligomer, possessing multiple reactive double bonds, can then participate in the rapid, photo-initiated crosslinking reaction.

The long aliphatic undecane backbone of this triisocyanate is expected to impart a degree of flexibility to the resulting cured polymer network. This is a desirable characteristic in many coating applications, where a balance between hardness and flexibility is required to prevent cracking and ensure durability. The trifunctionality, on the other hand, contributes to a high crosslink density, which generally enhances the chemical resistance, thermal stability, and mechanical strength of the cured material.

Detailed Research Findings

Due to the absence of specific studies on undecane, 1,6,11-triisocyanato- in photocatalysis and UV-curing, the following data table presents hypothetical research findings based on the expected performance of a long-chain aliphatic triisocyanate in a UV-curable coating formulation. The data illustrates the anticipated impact of incorporating such a triisocyanate on the final properties of the coating.

| Formulation ID | Triisocyanate Content (%) | Pencil Hardness | Flexibility (Mandrel Bend, mm) | Chemical Resistance (MEK rubs) |

| F1 | 0 | H | 5 | 50 |

| F2 | 10 | 3H | 8 | >200 |

| F3 | 20 | 5H | 12 | >200 |

| F4 | 30 | 7H | 15 | >200 |

Interactive Data Table

The photodegradation mechanism of polyurethanes based on aliphatic isocyanates generally involves the scission of the urethane group and photo-oxidation of the polymer backbone. The stability of the aliphatic chain in undecane, 1,6,11-triisocyanato- against UV degradation is a key factor in its suitability for durable coatings.

In the context of photocatalysis, while isocyanates themselves are not typically photocatalysts, they can be used to create polymer matrices that encapsulate photocatalytic nanoparticles, such as titanium dioxide (TiO2). The stability of the aliphatic polyurethane network created with undecane, 1,6,11-triisocyanato- would be crucial for the longevity and performance of such a photocatalytic coating.

Polymer Science and Engineering Applications of Undecane, 1,6,11 Triisocyanato

Design and Synthesis of Undecane (B72203), 1,6,11-triisocyanato- Based Polyurethanes

Development of High-Performance Polyurethane Elastomers

No research data is available detailing the formulation, mechanical properties (such as tensile strength, elongation at break, or tear strength), or dynamic mechanical analysis of polyurethane elastomers synthesized specifically with Undecane, 1,6,11-triisocyanato-.

Advanced Polyurethane Foams and Coatings from Undecane, 1,6,11-triisocyanato-

There are no published studies on the use of Undecane, 1,6,11-triisocyanato- as a crosslinking agent or building block for polyurethane foams or coatings. Consequently, data on foam density, cell structure, insulation properties, or coating characteristics like hardness, adhesion, and chemical resistance are unavailable.

Bio-based and Sustainable Polyurethane Formulations

While the undecane backbone suggests a potential link to bio-based sources (e.g., from castor oil derivatives), there is no specific research documenting the synthesis of Undecane, 1,6,11-triisocyanato- from bio-based precursors or its incorporation into sustainable polyurethane formulations.

Polythiourethane Systems Utilizing Undecane, 1,6,11-triisocyanato-

Optical and Refractive Index Control in Polythiourethanes

The field of high refractive index polythiourethanes, often used in optical lenses, typically relies on sulfur-rich and aromatic isocyanates. No studies were found that investigate the use of the aliphatic Undecane, 1,6,11-triisocyanato- for these applications, and thus, no data on refractive index, Abbe number, or optical clarity for derived polythiourethanes is available.

Thermosetting and UV-Curable Polythiourethane Networks

Information regarding the curing kinetics, network structure, or final properties of thermosetting or UV-curable polythiourethane systems based on Undecane, 1,6,11-triisocyanato- is absent from the scientific literature.

Novel Polymer Architectures and Networks

The three reactive isocyanate groups on a single, flexible aliphatic chain position Undecane, 1,6,11-triisocyanato- as a versatile monomer for constructing complex, three-dimensional polymer networks.

Dendritic and hyperbranched polymers represent a class of highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of hyperbranched polyurethanes can be achieved through several polycondensation strategies, such as the reaction of an AB2-type monomer, or the stoichiometric combination of A2 and B3 monomers, where A and B are complementary functional groups (e.g., isocyanate and hydroxyl). qucosa.de

Undecane, 1,6,11-triisocyanato- can be conceptualized as a B3-type monomer, where the three isocyanate groups (B) can react with a difunctional monomer (A2), such as a diol. This reaction would lead to the formation of a hyperbranched polyurethane network. The flexible undecane chain provides spacing between the branch points, potentially leading to lower glass transition temperatures and increased solubility compared to hyperbranched polymers built from more rigid cores. qucosa.de

Alternatively, it could act as the central core of a dendritic structure. By reacting it with an excess of a monomer containing one hydroxyl group and two protected hydroxyl groups, a first-generation dendron can be attached to the undecane core. Subsequent deprotection and reaction steps would build successive generations, creating a well-defined dendritic polymer with a high density of surface functional groups. cjps.org The synthesis of hyperbranched polyurethane-triazoles has been demonstrated using a one-pot method involving diisocyanates and diazide-alcohols, highlighting a pathway where tri-functional isocyanates could be integrated. mdpi.com

Interpenetrating Polymer Networks (IPNs) are composites consisting of two or more distinct polymer networks that are synthesized in the presence of each other and are physically entangled on a molecular scale. These materials often exhibit synergistic properties, combining the attributes of the individual networks.

Undecane, 1,6,11-triisocyanato- is an ideal candidate for forming the polyurethane network within an IPN structure. A common approach involves the synthesis of a cross-linked polyurethane network from the triisocyanate and a suitable polyol. This initial network is then swollen with a second monomer, such as methyl methacrylate (B99206), along with a cross-linker and an initiator. Polymerization of the second monomer in situ leads to the formation of a poly(methyl methacrylate) network that is interlocked with the polyurethane network. The resulting IPN could merge the elasticity and toughness of the aliphatic polyurethane with the rigidity and strength of the acrylic polymer. The flexible undecane backbone in the polyurethane network could impart enhanced damping properties and impact resistance to the final IPN material.

Supramolecular polymers are chains of monomeric units held together by reversible, non-covalent interactions, such as hydrogen bonding. The urethane (B1682113) and urea (B33335) linkages formed from the reaction of isocyanates are potent hydrogen-bonding motifs.

Undecane, 1,6,11-triisocyanato- can be used to synthesize monomers for supramolecular assemblies. For instance, reacting each of its three isocyanate groups with a primary amine or alcohol that also contains a strong hydrogen-bonding unit (like a ureidopyrimidinone group) would create a trifunctional building block. These building blocks can then self-assemble in solution through the formation of extensive hydrogen bond arrays. nih.gov The long, flexible undecane spacer would provide solubility and influence the packing and morphology of the resulting supramolecular structure, potentially leading to the formation of nanofibers, gels, or liquid crystalline phases. nih.gov The dynamic nature of these non-covalent bonds can impart unique properties like self-healing and stimuli-responsiveness to the materials.

Structure-Property Relationships in Undecane, 1,6,11-triisocyanato- Derived Polymers

The incorporation of Undecane, 1,6,11-triisocyanato- into a polymer network profoundly influences its macroscopic properties, particularly its mechanical response and thermal behavior.

In polyurethane elastomers, mechanical properties such as tensile strength, modulus, and hardness are strongly dependent on the crosslink density of the network. mdpi.com As a trifunctional cross-linking agent, Undecane, 1,6,11-triisocyanato- directly increases the crosslink density of the polymer.

Increasing the concentration of this triisocyanate relative to di-functional monomers (diols or diisocyanates) in a polyurethane formulation leads to a more tightly bound network. This restricts the mobility of the polymer chains. Consequently, the material becomes stiffer and harder. Studies on polyurethane systems using other cross-linkers like trimethylolpropane (B17298) show a clear trend where a higher concentration of the tri-functional component results in a higher storage modulus and tensile strength. dtic.mildtic.mil However, this increased rigidity is often accompanied by a decrease in the elongation at break, as the tightly cross-linked network cannot stretch as much before fracturing.

The long aliphatic undecane chain acts as a flexible spacer between cross-links. Compared to a network cross-linked with a small, rigid triol, the network formed with Undecane, 1,6,11-triisocyanato- would be expected to retain greater flexibility and toughness at an equivalent crosslink density. researchgate.netunipa.it

Table 1: Representative Data on the Effect of Crosslinker Concentration on Polyurethane Mechanical Properties (This table is based on general trends observed in related aliphatic polyurethane systems and is illustrative for polymers containing a tri-functional crosslinker like Undecane, 1,6,11-triisocyanato-)

| Crosslinker Mole Fraction (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 18 | 25 | 850 |

| 10 | 25 | 40 | 650 |

| 20 | 32 | 65 | 450 |

The thermal stability of polyurethanes is governed by the strength of the chemical bonds within their structure, particularly the urethane linkage. The thermal degradation of polyurethanes typically proceeds through several mechanisms. The most common is the dissociation of the urethane linkage back into the original isocyanate and alcohol, which is a reversible reaction that begins at temperatures around 200-250°C. Other irreversible pathways include the formation of a primary amine, an olefin, and carbon dioxide, or the formation of a secondary amine and carbon dioxide.

In-Depth Analysis of Undecane, 1,6,11-triisocyanato- in Polymer Science Reveals Research Gap

Despite its identification as a key component in the synthesis of advanced polymers, a comprehensive review of scientific literature reveals a significant lack of specific research on the morphology and phase separation of segmented polymers derived from Undecane, 1,6,11-triisocyanato-. This tri-functional isocyanate, with the chemical formula C₁₄H₂₁N₃O₃, is recognized for its role as a cross-linking agent in the production of polyurethanes, coatings, and adhesives, where it contributes to the formation of robust polymer networks with enhanced mechanical and thermal properties. However, detailed investigations into the microstructural characteristics of these materials remain conspicuously absent from publicly available research.

Undecane, 1,6,11-triisocyanato- is listed in chemical databases and mentioned in various patents as a constituent in isocyanate compositions for applications such as coatings. Its trifunctional nature, with isocyanate groups at the 1, 6, and 11 positions of the undecane backbone, theoretically allows for the creation of well-defined, three-dimensional polymer architectures. The flexibility of the long aliphatic undecane chain, combined with the high reactivity of the isocyanate groups, suggests that polymers incorporating this compound would exhibit unique phase separation behaviors, leading to distinct morphologies that could be tailored for specific applications.

In the broader context of polymer science, the morphology and phase separation of segmented polymers, such as polyurethanes, are critical determinants of their macroscopic properties. These polymers are typically composed of alternating hard and soft segments. The hard segments, often composed of diisocyanates and chain extenders, tend to aggregate into rigid, crystalline, or glassy domains through hydrogen bonding. The soft segments, typically long-chain polyols, form amorphous, flexible matrices. This microphase separation into distinct hard and soft domains on the nanometer scale is fundamental to the desirable properties of these materials, including their elasticity, toughness, and thermal stability.

The introduction of a tri-functional isocyanate like Undecane, 1,6,11-triisocyanato- would introduce branch points in the polymer chains, leading to the formation of a cross-linked network structure. This network would significantly influence the kinetics and thermodynamics of phase separation, potentially leading to more complex and interconnected morphologies compared to linear segmented polymers. The degree of cross-linking, governed by the concentration of the triisocyanate, would be a key parameter in controlling the size, shape, and distribution of the hard and soft domains.

However, a thorough search of scientific databases and academic journals has yielded no specific studies that provide experimental data, such as transmission electron microscopy (TEM) images, atomic force microscopy (AFM) scans, or small-angle X-ray scattering (SAXS) data, for polymers synthesized using Undecane, 1,6,11-triisocyanato-. Consequently, there are no publicly available data tables detailing the relationship between the concentration of this specific triisocyanate and the resulting domain spacing, degree of phase mixing, or other morphological parameters.

While the general principles of polymer morphology and phase separation are well-established, the specific influence of the unique molecular structure of Undecane, 1,6,11-triisocyanato- remains an unexplored area of research. The length and flexibility of its undecane backbone, for instance, could lead to different phase separation behavior compared to more commonly studied aromatic or shorter-chain aliphatic diisocyanates.

The absence of such fundamental research presents a notable gap in the field of polymer science and engineering. Detailed studies on the morphology of polymers derived from Undecane, 1,6,11-triisocyanato- are essential for understanding the structure-property relationships of these materials and for designing new polymers with tailored performance characteristics for advanced applications. Future research in this area would be invaluable for unlocking the full potential of this versatile tri-functional isocyanate.

Theoretical and Computational Investigations of Undecane, 1,6,11 Triisocyanato and Its Polymers

Quantum Chemical Calculations for Isocyanate Reactivity

Quantum chemical calculations are essential for understanding the intrinsic reactivity of the isocyanate (-NCO) groups in "Undecane, 1,6,11-triisocyanato-". These methods can elucidate the electronic structure, bonding, and the energy landscapes of reactions leading to polymer formation.

Electronic Structure and Bonding Analysis

The reactivity of the isocyanate group is largely dictated by its electronic structure. The nitrogen, carbon, and oxygen atoms are engaged in a system of cumulative double bonds (N=C=O), which can be represented by several resonance structures. This leads to a significant partial positive charge on the central carbon atom, making it highly electrophilic and susceptible to nucleophilic attack by compounds with active hydrogens, such as alcohols (to form urethanes) or amines (to form ureas).

Table 1: Representative Calculated Natural Charges for a Model Aliphatic Isocyanate Group

| Atom | Natural Charge (e) |

|---|---|

| N | -0.35 |

| C | +0.55 |

| O | -0.40 |

(Note: These are representative values for a model aliphatic isocyanate and may vary for "Undecane, 1,6,11-triisocyanato-". The key takeaway is the significant positive charge on the carbon atom.)

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. For an isocyanate, the LUMO is typically centered on the N=C=O group, indicating that this is the site for nucleophilic attack. The long aliphatic chain of undecane (B72203) is expected to have a minimal electronic effect on the reactivity of the isocyanate groups, primarily influencing the steric accessibility of these reactive sites.

Transition State Modeling of Urethane (B1682113)/Thiourethane Formation

The formation of polyurethane or polythiourethane networks from "Undecane, 1,6,11-triisocyanato-" proceeds through the reaction of the isocyanate groups with polyols or polythiols, respectively. Transition state theory, combined with quantum chemical calculations, allows for the detailed investigation of the reaction mechanisms and the determination of activation energies. nih.gov

The reaction between an isocyanate and an alcohol (urethane formation) is known to proceed through a concerted mechanism, often facilitated by a catalyst. nih.gov In the absence of a catalyst, a four-membered cyclic transition state involving the alcohol's hydroxyl group and the isocyanate's N=C bond is proposed. With a catalyst, such as a tertiary amine, the mechanism can change to a multi-step process involving the formation of an activated complex. nih.gov

DFT calculations can be used to locate the transition state structures and compute the activation energy barriers for these reactions. mdpi.com For the reaction of an aliphatic isocyanate with a primary alcohol, the activation energy is typically in the range of 20-30 kcal/mol in the absence of a catalyst. The presence of the undecane chain in "Undecane, 1,6,11-triisocyanato-" is not expected to significantly alter the electronic component of this barrier, but it may introduce steric hindrance that could affect the pre-exponential factor in the rate equation.

Table 2: Representative Calculated Activation Energies for Uncatalyzed Urethane Formation

| Reactants | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Aliphatic Isocyanate + Primary Alcohol | DFT (B3LYP/6-31G(d)) | ~25 |

| Aromatic Isocyanate + Primary Alcohol | DFT (B3LYP/6-31G(d)) | ~22 |

(Note: These are representative values from the literature for model systems and serve as an estimate for the reactivity of "Undecane, 1,6,11-triisocyanato-".)

The reaction with a thiol to form a thiourethane follows a similar mechanism, although the nucleophilicity of the sulfur atom and the strength of the S-H bond will influence the specifics of the transition state and the activation energy.

Molecular Dynamics Simulations of Polymer Networks

While quantum mechanics provides a detailed view of the reaction chemistry, molecular dynamics (MD) simulations are necessary to explore the formation and behavior of the resulting polymer network at larger length and time scales. nih.gov

Prediction of Network Formation and Topology

Starting from a mixture of "Undecane, 1,6,11-triisocyanato-" and a suitable diol or triol, reactive MD simulations can model the step-growth polymerization process. In these simulations, a distance-based criterion is typically used to form covalent bonds between the isocyanate carbon and the alcohol oxygen when they come within a certain reaction radius.

These simulations can provide valuable information about the network topology, including:

Gel point: The extent of reaction at which an infinite network first forms.

Crosslink density: The number of effective crosslinks per unit volume.

Distribution of network defects: Such as loops, dangling chains, and unreacted functional groups. tue.nl

Average molecular weight between crosslinks (Mc): A key parameter influencing the mechanical properties of the network.

The long and flexible undecane chain in "Undecane, 1,6,11-triisocyanato-" is expected to lead to a relatively low crosslink density and a higher degree of network flexibility compared to polymers formed from more rigid triisocyanates.

Simulation of Macromolecular Dynamics and Conformations

Once the polymer network is formed, MD simulations can be used to study its dynamic and conformational properties. By analyzing the trajectories of the atoms in the network, it is possible to investigate:

Glass transition temperature (Tg): By monitoring the change in density or specific volume as a function of temperature.

Segmental dynamics: The motion of different parts of the polymer chains, such as the flexible undecane backbone and the more rigid urethane linkages.

Conformational analysis: The distribution of end-to-end distances and radii of gyration for the polymer chains between crosslinks.

The dynamics of the undecane chains are expected to contribute significantly to the viscoelastic properties of the resulting polyurethane network. These simulations can also be used to predict mechanical properties, such as the Young's modulus, by subjecting the simulated network to virtual tensile or shear deformations. mit.edu

Coarse-Grained Modeling of Polymer Phase Behavior

All-atom MD simulations of large polymer networks can be computationally expensive. Coarse-grained (CG) modeling offers a way to access longer time and larger length scales by grouping several atoms into a single "bead". tue.nlmdpi.com This approach is particularly useful for studying the phase behavior of complex polymer systems.

For polyurethanes derived from "Undecane, 1,6,11-triisocyanato-", a CG model could represent the undecane chain as a series of flexible beads and the urethane linkages as more rigid, interacting beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. nih.gov

Using a CG model, it would be possible to investigate:

Microphase separation: The tendency of the flexible aliphatic segments (soft segments) and the more polar urethane segments (hard segments) to form distinct domains. This is a common feature in polyurethanes and strongly influences their properties.

Morphology of the phase-separated domains: Such as lamellar, cylindrical, or spherical structures.

The effect of temperature and composition on the phase behavior.

For a polyurethane based on "Undecane, 1,6,11-triisocyanato-", the long aliphatic chain would constitute the soft segment. The degree of phase separation would depend on the choice of the co-reactant (e.g., a short-chain diol would lead to more defined hard segments). Coarse-grained simulations can predict how these components will organize and influence the final material properties. metu.edu.tr

Microphase Separation in Block Copolymers

The incorporation of a tri-functional monomer like Undecane, 1,6,11-triisocyanato- into a block copolymer architecture would lead to complex and interesting morphologies driven by microphase separation. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently bonded together. Due to the chemical incompatibility of the different blocks, they tend to segregate on a nanometer scale, forming well-ordered domains.

In a hypothetical block copolymer containing a segment derived from Undecane, 1,6,11-triisocyanato- and another flexible polymer block (e.g., a polyether or polyester), the significant difference in chain stiffness and intermolecular interactions would be a strong driving force for microphase separation. The rigid, polar segments formed from the isocyanate groups would likely aggregate into hard domains, while the more flexible chains would form soft domains.

Computational studies, particularly using techniques like Dissipative Particle Dynamics (DPD), are well-suited to explore the mesoscale morphology of such systems. mdpi.com DPD allows for the simulation of larger systems over longer timescales compared to all-atom molecular dynamics, making it ideal for observing the formation of microphase-separated structures. mdpi.com The parameters for a DPD simulation can be related to the Hildebrand solubility parameters of the polymer blocks, which can be estimated from all-atom simulations. mdpi.com

For instance, studies on block copolymers of other isocyanates have shown that the macromolecular architecture greatly affects the properties of the copolymers. mdpi.com The synthesis of block copolymers with a pure polyisocyanate block and a second block that is a statistical copolymer of two different monomers has been described, leading to complex final structures. mdpi.com The thermal analysis of such systems has revealed distinct glass transitions corresponding to the different blocks, which is a hallmark of microphase separation. mdpi.com

Table 1: Illustrative Simulation Parameters for Investigating Microphase Separation in a Hypothetical Block Copolymer

| Parameter | Value/Range | Description |

| Block A | Poly(Undecane, 1,6,11-triisocyanato-co-diol) | Hard Segment |

| Block B | Poly(ethylene glycol) | Soft Segment |

| Volume Fraction (f_hard) | 0.2 - 0.8 | The relative amount of the hard segment is varied to predict different morphologies. |

| Flory-Huggins Parameter (χ) | 1.2 | A measure of the incompatibility between the hard and soft blocks. A higher value indicates greater incompatibility and a stronger driving force for separation. |

| Degree of Polymerization (N) | 100 - 500 | The total number of monomer units in the copolymer chain. |

| Simulation Method | Dissipative Particle Dynamics (DPD) | A coarse-grained simulation technique suitable for studying mesoscale phenomena. |

This table is for illustrative purposes and does not represent actual experimental data.

Rheological Behavior Predictions

The rheological, or flow, behavior of polymers based on Undecane, 1,6,11-triisocyanato- is critical for their processing and application. Computational modeling offers a powerful tool to predict these properties. The tri-functional nature of this monomer allows for the formation of crosslinked networks, which would exhibit viscoelastic solid-like behavior.

Molecular dynamics (MD) simulations, both all-atom and coarse-grained, are primary tools for investigating the rheological properties of polymers. mdpi.comnih.gov These simulations can predict viscosity, modulus, and other rheological parameters by modeling the movement and interaction of polymer chains under shear or elongation. youtube.com A significant challenge in the atomistic simulation of isocyanate-based systems has been the lack of accurate force fields or parametrizations for these molecules. nih.gov However, recent advances are addressing this limitation. nih.gov

For crosslinked polyurethane networks that could be formed using Undecane, 1,6,11-triisocyanato-, computational models can predict how the crosslink density and chain flexibility between crosslinks affect the material's mechanical properties. By simulating the response of the polymer network to an applied strain, one can calculate properties like the shear modulus.

Mathematical models are also employed to describe the flow behavior of polymer melts and solutions. researchgate.net Models such as the Cross model or the Carreau-Yasuda model can be fitted to experimental data, but they can also be informed by the results of molecular simulations. For isocyanate-terminated prepolymers, different mathematical models can be fitted to flow curves to find the best descriptive model for their rheological behavior. researchgate.net

Machine learning is an emerging approach that can accelerate the prediction of macroscopic properties. mdpi.com By training models on data from atomistic simulations and experimental results, it is possible to predict properties like glass transition temperatures and elastic moduli based on the chemical structure of the polymer. mdpi.com

Table 2: Predicted Rheological Properties of a Hypothetical Crosslinked Polyurethane Based on Undecane, 1,6,11-triisocyanato- from a Simulated Shear Test

| Property | Predicted Value | Simulation Conditions |

| Zero-Shear Viscosity (η₀) | 1.5 x 10⁵ Pa·s | 450 K, 1 atm |

| Shear Modulus (G) | 0.8 GPa | 300 K, 1 atm |

| Power-Law Index (n) | 0.6 | High shear rates |

| Relaxation Time (τ) | 2.5 μs | 450 K, 1 atm |

This table is for illustrative purposes and does not represent actual experimental data.

Advanced Analytical Methodologies for Characterizing Undecane, 1,6,11 Triisocyanato Polymers

Spectroscopic Techniques for Network Structure Elucidation

Spectroscopic methods are indispensable for gaining insight into the covalent bonding and spatial arrangement of the polymer network.

Solid-State NMR Spectroscopy of Crosslinked Polymers

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid polymers. mdpi.com Unlike solution-state NMR, solid-state NMR can analyze insoluble crosslinked materials, providing detailed information about the local chemical environments of specific nuclei, such as ¹³C and ¹H. mdpi.comacs.org

For polymers based on Undecane (B72203), 1,6,11-triisocyanato-, solid-state ¹³C NMR is particularly useful for identifying the different types of carbon environments within the crosslinked structure. This includes the urethane (B1682113) linkages formed from the reaction of the isocyanate groups with polyols, as well as the aliphatic backbone of the undecane chain. By analyzing the chemical shifts, it is possible to distinguish between reacted and unreacted isocyanate groups, providing a measure of the degree of crosslinking. researchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shifts for Key Functional Groups in a Polyurethane Network

| Functional Group | Typical ¹³C Chemical Shift Range (ppm) | Information Gained |

| Urethane Carbonyl | 152-156 | Confirmation of urethane linkage formation |

| Aliphatic CH₂ (Undecane) | 25-35 | Structural integrity of the backbone |

| Carbon adjacent to NCO | 122-125 | Presence of unreacted isocyanate groups |

| Carbon in crosslinks | Varies | Indication of network structure |

Note: Specific chemical shifts can vary depending on the exact chemical environment and measurement conditions.

FT-IR and Raman Spectroscopy for Linkage Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for analyzing the chemical bonds within a polymer. nih.govsigmaaldrich.comnih.gov

FT-IR spectroscopy is particularly sensitive to the presence of the isocyanate group (N=C=O), which exhibits a strong and distinct absorption band around 2250-2285 cm⁻¹. remspec.com The disappearance of this peak during the polymerization process is a direct and convenient method for monitoring the reaction kinetics and confirming the consumption of the isocyanate functional groups of Undecane, 1,6,11-triisocyanato-. remspec.com The formation of urethane linkages is confirmed by the appearance of characteristic bands for N-H stretching (around 3330 cm⁻¹) and C=O stretching (around 1700-1730 cm⁻¹). ncsu.eduresearchgate.net

Table 2: Key Vibrational Bands for Monitoring Polymerization of Undecane, 1,6,11-triisocyanato-

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Significance |

| Isocyanate (N=C=O) | 2250-2285 (strong, sharp) | 2250-2285 (variable) | Disappears upon reaction |

| Urethane (N-H stretch) | 3300-3350 (broad) | Weak | Appears upon urethane formation |

| Urethane (C=O stretch) | 1700-1730 (strong) | Moderate | Appears upon urethane formation |

| C-H stretch (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | Represents the undecane backbone |

Chromatographic and Thermal Analysis of Polymer Components

Chromatographic and thermal analysis techniques are essential for characterizing the molecular weight of the initial components and the thermal properties of the final polymer.

Gel Permeation Chromatography (GPC) for Prepolymer Molecular Weight

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgyoutube.com In the context of polymers from Undecane, 1,6,11-triisocyanato-, GPC is primarily used to characterize the prepolymer stage. dtic.mil

Before the final crosslinking occurs, a prepolymer is often formed by reacting the triisocyanate with a polyol in a controlled stoichiometry. GPC analysis of this prepolymer provides crucial information about its average molecular weight (Mn and Mw) and polydispersity index (PDI). wikipedia.orgyoutube.com This information is vital for ensuring batch-to-batch consistency and for predicting the properties of the final crosslinked polymer. The GPC chromatogram shows the distribution of different oligomeric species in the prepolymer mixture. dtic.mil

The analysis involves dissolving the prepolymer in a suitable solvent and passing it through a column packed with a porous gel. wikipedia.org Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. wikipedia.org By calibrating the system with polymer standards of known molecular weights, the molecular weight of the prepolymer sample can be accurately determined. lcms.czwarwick.ac.uk

Table 3: Typical GPC Data for a Polyurethane Prepolymer

| Parameter | Symbol | Typical Value | Significance |

| Number Average Molecular Weight | Mn | 2000-5000 g/mol | Average molecular weight by number of molecules |

| Weight Average Molecular Weight | Mw | 3000-7000 g/mol | Average molecular weight by weight of molecules |

| Polydispersity Index | PDI (Mw/Mn) | 1.5-2.5 | Breadth of the molecular weight distribution |

Note: These values are illustrative and can vary significantly based on the specific reactants and reaction conditions.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. pcimag.com It is widely used to study the thermal transitions of polymers, including the glass transition temperature (Tg) and curing reactions. pcimag.commdpi.com

For polymers derived from Undecane, 1,6,11-triisocyanato-, DSC can be used to monitor the curing process. The exothermic heat flow associated with the crosslinking reaction can be measured to determine the extent of cure and the curing kinetics. mdpi.comresearchgate.net The glass transition temperature (Tg) is a critical property of the final crosslinked polymer. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. pcimag.comnetzsch.com The Tg is highly dependent on the crosslink density; a higher degree of crosslinking generally leads to a higher Tg due to restricted chain mobility. pcimag.comnih.gov DSC can therefore be used as an indirect measure of the crosslink density.

Table 4: Illustrative DSC Data for a Cured Undecane, 1,6,11-triisocyanato- Polymer

| Parameter | Typical Temperature Range (°C) | Information Obtained |

| Curing Exotherm | 120 - 200 | Heat of reaction, curing kinetics |

| Glass Transition (Tg) | 50 - 150 | Onset of segmental chain motion, related to crosslink density |

Note: The specific temperatures can be influenced by the formulation, including the type of polyol and catalyst used.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. osti.gov It is a crucial method for assessing the thermal stability of polymers. mdpi.commdpi.com

When a polymer based on Undecane, 1,6,11-triisocyanato- is subjected to TGA, the resulting curve of mass versus temperature reveals the temperatures at which the material begins to decompose. osti.govsrce.hr The onset of decomposition is a key indicator of the polymer's thermal stability. mdpi.com The TGA curve can also show multiple degradation steps, which may correspond to the breakdown of different parts of the polymer network, such as the urethane linkages and the aliphatic backbone. osti.govsrce.hr The atmosphere used during the analysis (e.g., nitrogen or air) can significantly influence the degradation profile. srce.hr Analysis in air often leads to decomposition at lower temperatures due to oxidative degradation. mdpi.comsrce.hr The amount of residual mass at the end of the experiment provides information about the char yield, which can be related to the flame retardancy of the material. mdpi.com

Table 5: Representative TGA Data for a Cured Undecane, 1,6,11-triisocyanato- Polymer in a Nitrogen Atmosphere

| Parameter | Typical Temperature Range (°C) | Significance |

| Onset of Decomposition (Td) | 200 - 350 | Temperature at which significant mass loss begins |

| Temperature of Maximum Degradation Rate | 300 - 450 | Point of fastest decomposition |

| Char Yield at 600°C | 5 - 20% | Amount of non-volatile residue |

Note: These values are highly dependent on the specific polymer formulation and the heating rate used in the TGA experiment.

Mechanical Characterization of Polymer Networks

The trifunctionality of Undecane, 1,6,11-triisocyanato- allows for the formation of highly cross-linked polyurethane networks. The resulting mechanical properties are a direct consequence of the network architecture, the nature of the co-reactants (e.g., polyols), and the degree of phase separation between hard and soft segments.

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic nature of polymer networks. By applying a sinusoidal stress and measuring the resultant strain, DMA can separate the material's response into a storage modulus (E'), representing the elastic portion, and a loss modulus (E''), representing the viscous portion. The ratio of these, the tan delta (tan δ), provides a measure of the material's damping characteristics.

For polyurethane networks based on aliphatic triisocyanates, DMA is instrumental in determining key thermal transitions. The glass transition temperature (Tg) of the soft segment, observed as a sharp drop in the storage modulus and a peak in tan δ at low temperatures, indicates the onset of segmental motion in the polyol-rich phase. The flexibility of the undecane backbone is expected to contribute to a low Tg. A broader transition or multiple peaks in the tan δ curve can suggest heterogeneity in the soft segment phase.

At temperatures above the soft segment Tg, the material enters a rubbery plateau region. The height of the storage modulus in this plateau is directly related to the cross-link density of the network. For polymers derived from Undecane, 1,6,11-triisocyanato-, a higher cross-link density, achieved by reacting with shorter chain polyols or a higher isocyanate-to-hydroxyl ratio, would result in a higher storage modulus in the rubbery plateau. researchgate.netuel.ac.uk The final increase in temperature often leads to the softening or degradation of the hard domains, which are formed by the aggregation of the triisocyanate and chain extender moieties. uel.ac.uk

Table 1: Representative Viscoelastic Properties of Aliphatic Triisocyanate-Based Polyurethane Networks

| Property | Representative Value Range |

| Soft Segment Glass Transition (Tg) from tan δ | -60°C to -20°C |

| Storage Modulus (E') at 25°C | 10 MPa - 500 MPa |

| Storage Modulus (E') in Rubbery Plateau | 1 MPa - 50 MPa |

Note: These values are representative of typical aliphatic triisocyanate-based polyurethane networks and may vary depending on the specific formulation (e.g., polyol type, NCO/OH ratio).

Tensile and compressive testing provide fundamental data on the bulk mechanical performance of the polymer network under quasi-static loading. These tests generate stress-strain curves from which key properties such as tensile strength, elongation at break, and Young's modulus are determined.

For highly cross-linked polyurethanes derived from Undecane, 1,6,11-triisocyanato-, one would anticipate a range of mechanical behaviors depending on the formulation. The use of long, flexible polyols would lead to elastomeric materials with high elongation at break and moderate tensile strength. Conversely, the incorporation of short-chain diols as chain extenders would increase the hard segment content, leading to more rigid materials with higher modulus and tensile strength but lower elongation. mdpi.comresearchgate.net The trifunctionality of the isocyanate contributes to a high cross-link density, which generally enhances the tensile strength and modulus of the material. researchgate.netacs.org

Table 2: Representative Bulk Mechanical Properties of Aliphatic Triisocyanate-Based Polyurethane Networks

| Property | Representative Value Range (Elastomeric) | Representative Value Range (Rigid) |

| Tensile Strength | 5 - 30 MPa | 30 - 70 MPa |

| Elongation at Break | 300 - 800% | 50 - 200% |

| Young's Modulus | 5 - 50 MPa | 200 - 1000 MPa |

Note: These values are representative and the actual properties of Undecane, 1,6,11-triisocyanato- based polymers will be highly dependent on the co-reactants and synthesis conditions.

Microstructural Imaging and Analysis

The macroscopic properties of these polymers are intimately linked to their underlying microstructure. The inherent incompatibility between the non-polar aliphatic undecane and polyol soft segments and the polar urethane hard segments often leads to microphase separation.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can map the surface topography of a material with nanoscale precision. In tapping mode, AFM can also provide phase images, which are sensitive to variations in material properties like adhesion and viscoelasticity. This makes it an excellent tool for visualizing the phase-separated morphology of polyurethanes. researchgate.netresearchgate.net

In AFM images of polyurethanes derived from Undecane, 1,6,11-triisocyanato-, the hard segment domains, being stiffer, would appear as distinct, often brighter, features in the phase image, embedded within the softer, more compliant polyol matrix. researchgate.net The size, shape, and distribution of these hard domains can be quantified from AFM images. The long aliphatic chain of the triisocyanate may influence the morphology, potentially leading to less defined or more finely dispersed hard domains compared to polyurethanes based on more rigid isocyanates.

Table 3: Representative AFM Morphological Features of Phase-Separated Polyurethanes

| Feature | Typical Dimension | Description |

| Hard Segment Domain Size | 5 - 50 nm | Typically spherical or elongated domains representing aggregated urethane groups. |

| Interdomain Spacing | 10 - 100 nm | The average distance between hard segment domains within the soft matrix. |

| Surface Roughness (Rq) | 1 - 20 nm | A measure of the fine-scale texture of the polymer surface. |